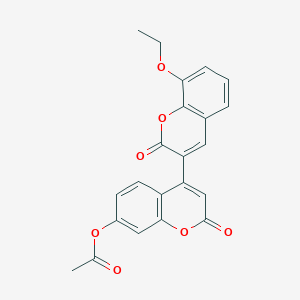
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate, also known as EOC, is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Scientific Research Applications
Catalytic Reactions and Syntheses
Research on rhodium(II) acetate-catalyzed reactions demonstrates the synthesis of complex molecules from simpler precursors, such as the formation of 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters from ethyl 2-diazo-3-oxopent-4-enoates. This type of catalytic reaction is indicative of the potential for synthesizing complex organic compounds like "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" through similarly innovative methods (Taylor & Davies, 1983).
Corrosion Inhibition
Quinoxalines compounds have been studied for their corrosion inhibition efficiencies, which suggests that organic compounds bearing oxochromenyl groups might similarly exhibit useful properties in protecting metals against corrosion, given the structural similarities and potential for interaction with metal surfaces (Zarrouk et al., 2014).
Polymer Science
In polymer science, the manipulation of conjugation lengths in polymers like poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene] highlights the importance of precise structural control over organic molecules for tuning their optical properties. This relevance underscores the potential utility of "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" in materials science, particularly in the development of organic electronics or fluorescent materials (Padmanaban & Ramakrishnan, 2000).
Anti-microbial Activity
The synthesis and anti-microbial activity of thiazole substituted coumarins, starting from compounds similar to "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate," suggest potential biological applications. These compounds have been shown to possess significant antibacterial and antifungal activities, indicating the possible use of "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" in developing new antimicrobial agents (Parameshwarappa et al., 2009).
properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-3-26-18-6-4-5-13-9-17(22(25)29-21(13)18)16-11-20(24)28-19-10-14(27-12(2)23)7-8-15(16)19/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVRBNKUCMSLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)
![2-Hydroxy-4-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2857810.png)
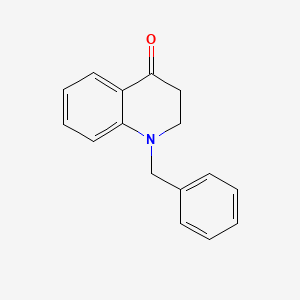
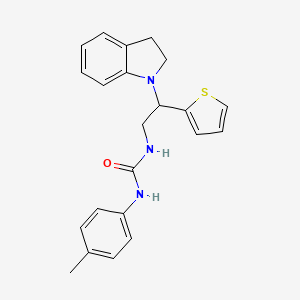
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)

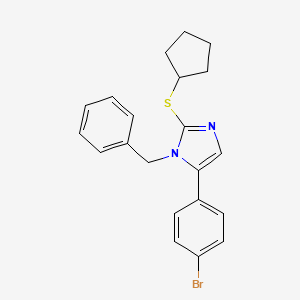
![6-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B2857817.png)

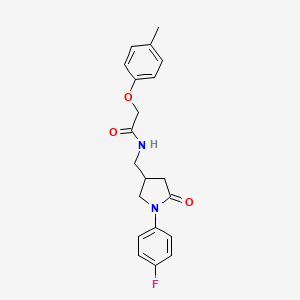
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2857823.png)
![4-[benzyl(methyl)amino]-N-(2-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857824.png)
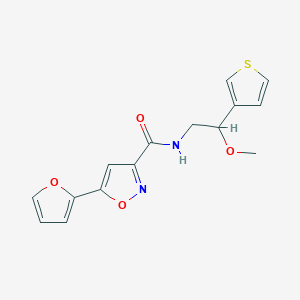
![(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B2857830.png)